2-[[(2S)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[[(2S)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium can be synthesized through a de novo pathway involving several enzymatic steps. The final step is catalyzed by CDP-choline:cholinephosphotransferase, which transfers a phosphocholine group to diacylglycerol . Additionally, the compound can be synthesized by acylation of sn-glycero-3-phosphocholine using palmitic acid in the presence of catalysts such as dimethylaminopyridine .
Industrial Production Methods
Industrial production of dipalmitoylglycerophosphocholine often involves the extraction of phosphatidylcholine from natural sources like egg yolk, followed by purification and acylation processes . The use of ultrasound-assisted base-catalyzed esterification has been reported to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[[(2S)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis can occur under acidic or basic conditions, leading to the formation of glycerophosphocholine and free fatty acids .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions
Oxidation: Oxidizing agents like hydrogen peroxide
Substitution: Nucleophilic reagents
Major Products
The major products formed from these reactions include glycerophosphocholine, palmitic acid, and various oxidized derivatives .
Scientific Research Applications
2-[[(2S)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: Investigated for its role in lung surfactant and its impact on respiratory health.
Medicine: Explored for its potential in drug delivery systems, particularly in liposomal formulations.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emulsifying properties.
Mechanism of Action
2-[[(2S)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium exerts its effects primarily by integrating into cell membranes and lung surfactant. It reduces surface tension in the alveoli, preventing their collapse and facilitating efficient gas exchange . The compound interacts with specific proteins in the surfactant, enhancing its stability and function .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dioleoyl-sn-glycero-3-phosphocholine
- 1,2-Dimyristoyl-sn-glycero-3-phosphocholine
- 1,2-Distearoyl-sn-glycero-3-phosphocholine
Uniqueness
2-[[(2S)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium is unique due to its specific fatty acid composition, which provides optimal surface tension-reducing properties in lung surfactant . Its saturated palmitic acid chains contribute to the stability and rigidity of the lipid bilayer, distinguishing it from other phospholipids with unsaturated or shorter fatty acid chains .
Properties
Molecular Formula |
C40H81NO8P+ |
---|---|
Molecular Weight |
735 g/mol |
IUPAC Name |
2-[[(2S)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/p+1/t38-/m0/s1 |
InChI Key |
KILNVBDSWZSGLL-LHEWISCISA-O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Synonyms |
1,2 Dihexadecyl sn Glycerophosphocholine 1,2 Dipalmitoyl Glycerophosphocholine 1,2 Dipalmitoylphosphatidylcholine 1,2-Dihexadecyl-sn-Glycerophosphocholine 1,2-Dipalmitoyl-Glycerophosphocholine 1,2-Dipalmitoylphosphatidylcholine Dipalmitoyl Phosphatidylcholine Dipalmitoylglycerophosphocholine Dipalmitoyllecithin Dipalmitoylphosphatidylcholine Phosphatidylcholine, Dipalmitoyl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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